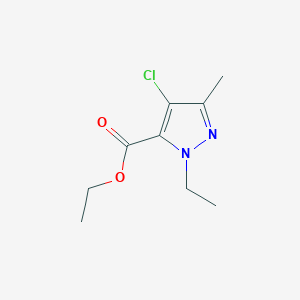

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVLWBAKRHSBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564097 | |

| Record name | Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-47-3 | |

| Record name | Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Alkylation of Pyrazole Intermediate

The synthesis begins with 3-ethyl-5-pyrazole carboxylic acid ethyl ester (CAS: 133261-08-2), which undergoes methylation using dimethyl carbonate (DMC) in the presence of a base.

Reaction Conditions:

-

Solvent: Diethylene glycol dimethyl ether

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 100–120°C

-

Time: 8–10 hours

Mechanism:

The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on DMC. Methylation occurs at the N1 position, yielding 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester (Intermediate A).

Step 2: Electrophilic Chlorination

Intermediate A is chlorinated using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane.

Reaction Conditions:

-

Molar Ratio (Intermediate A : HCl : H₂O₂): 1 : 1.5 : 1.6

-

Temperature: 25°C (initial), 60°C (reflux)

-

Time: 1.5 hours (dropwise addition), 6 hours (reflux)

Mechanism:

HCl and H₂O₂ generate in situ hypochlorous acid (HOCl), which acts as the chlorinating agent. Electrophilic substitution occurs at the C4 position of the pyrazole ring.

Workup:

-

Neutralization with sodium sulfite and sodium carbonate

-

Solvent removal and recrystallization from ethyl acetate

Electrochemical Chlorination

To address safety and environmental concerns associated with traditional chlorinating agents (e.g., SOCl₂), patent CN103556174A discloses an electrochemical method.

Reaction Setup

Electrolyte Composition:

-

Solvent: Acetonitrile

-

Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)

-

Substrate: 1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester

-

Chlorine Source: HCl (recycled from byproduct)

Conditions:

-

Voltage: 3.5–4.0 V

-

Temperature: 25–30°C

-

Duration: 6–8 hours

Mechanism:

Anodic oxidation of chloride ions generates Cl₂, which reacts with the pyrazole intermediate to form the C4-chlorinated product.

Advantages:

-

Eliminates corrosive reagents (e.g., SOCl₂)

-

Byproduct HCl is recycled, improving atom economy

Industrial-Scale Continuous Flow Synthesis

Large-scale production optimizes yield and purity using continuous flow reactors.

Alkylation in Flow Reactor

Parameters:

-

Residence Time: 30 minutes

-

Temperature: 110°C

-

Pressure: 10 bar

Catalyst: Immobilized K₂CO₃ on silica gel

Output: Intermediate A at >95% purity.

Chlorination via Microreactor

Conditions:

-

Reagents: HOCl (generated on-demand from Cl₂ and H₂O)

-

Residence Time: 2 minutes

-

Temperature: 50°C

Advantages:

-

Precise control of exothermic reactions

-

Reduced side product formation

Yield: 90–93%.

Comparative Analysis of Methods

Critical Reaction Optimization Insights

Solvent Selection

Catalytic Effects

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid[][2].

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH)[][2].

Major Products Formed

Substitution: New derivatives with different functional groups.

Oxidation: Oxidized forms of the compound.

Reduction: Reduced forms of the compound.

Hydrolysis: The corresponding carboxylic acid[][2].

Scientific Research Applications

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Ethyl 4-Chloro-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate and Analogs

Key Observations :

- Functional Group Variation: The amino group in enhances nucleophilicity compared to the chloro substituent, impacting reactivity in substitution reactions.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Analysis :

- Lipophilicity : The target compound’s higher XLogP3 (~2.8 vs. 1.4 in ) suggests greater membrane permeability, advantageous for agrochemical applications.

- Solubility: The amino group in increases polarity, improving aqueous solubility compared to the chloro-substituted target compound.

Crystallographic and Intermolecular Interactions

Biological Activity

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

- Molecular Formula : CHClNO

- Molecular Weight : 216.665 g/mol

- CAS Number : 128537-47-3

The compound features a pyrazole ring substituted with an ethyl group and a chlorine atom, which are crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In particular, research has shown that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Key Findings :

- A study reported that derivatives of pyrazole exhibited COX-2 inhibitory activity with IC values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory effects .

- In vivo studies using carrageenan-induced edema models demonstrated significant reduction in paw swelling, suggesting effective anti-inflammatory action .

Analgesic Properties

In addition to anti-inflammatory effects, this compound has been investigated for its analgesic properties. The compound has shown promise in alleviating pain through mechanisms that may involve modulation of the COX pathways.

Case Studies :

- Study on Pain Models : In a controlled experiment, administration of the compound resulted in a notable decrease in pain response in animal models compared to control groups .

- Toxicity Assessment : The acute oral toxicity studies indicated that the compound has a high safety margin with an LD greater than 2000 mg/kg, suggesting it is relatively safe for further pharmacological exploration .

Comparative Activity Table

| Compound Name | COX Inhibition IC (µM) | Analgesic Efficacy | Toxicity (LD) |

|---|---|---|---|

| This compound | 0.034 - 0.052 | Significant | >2000 mg/kg |

| Celecoxib | 0.059 | Moderate | >2000 mg/kg |

| Indomethacin | 0.045 | High | >2000 mg/kg |

The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling pathways. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, starting with condensation reactions of substituted hydrazines with β-keto esters, followed by halogenation. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of hydrazine derivatives with ethyl acetoacetate, followed by chlorination using POCl₃ or SOCl₂ . Optimization includes controlling temperature (e.g., 0–5°C for halogenation to avoid side reactions) and using catalysts like DMF to enhance reactivity. Purity is monitored via HPLC (>98%) and confirmed by ¹H NMR (e.g., δ 1.21–1.48 ppm for ethyl and methyl protons) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.18–4.21 ppm for -OCH₂CH₃) and pyrazole ring protons (δ ~6.62–7.80 ppm). Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR .

- Mass Spectrometry : ESI-MS (e.g., m/z 450.2 [M+1]⁺) confirms molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities and quantify purity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, analogous pyrazoles require:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles, confirming the pyrazole ring’s planarity and substituent orientations. For example, analogous structures show dihedral angles of 5–10° between the pyrazole ring and ester groups . Mercury CSD aids in visualizing packing motifs (e.g., π-π stacking or hydrogen-bonding networks) .

Q. What computational methods validate spectroscopic data or predict reactivity?

Q. How do substituent modifications (e.g., chlorine position) influence stability or biological activity?

- Stability : Chlorine at the 4-position enhances thermal stability (TGA shows decomposition >200°C) but increases susceptibility to nucleophilic substitution .

- Biological Activity : Substituted pyrazoles exhibit anticonvulsant or antimicrobial activity via structure-activity relationship (SAR) studies. For example, 5-chloro-3-methyl derivatives show IC₅₀ values <10 µM in MES seizure models .

Q. What strategies address contradictory data in reaction yields or spectroscopic results?

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF) and moisture-free conditions for halogenation .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric interferences in mass data .

- Crystallographic Validation : SCXRD unambiguously distinguishes regioisomers (e.g., 4-chloro vs. 5-chloro positions) .

Q. How can degradation pathways be analyzed under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then monitor degradation via LC-MS. Common products include de-esterified acids or chlorine-loss derivatives .

- Accelerated Stability Testing : Use Arrhenius models to predict shelf-life under standard lab conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.